1-Chloro-2-(trichloromethyl)benzene
Overview
Description
1-Chloro-2-(trichloromethyl)benzene, also known as o-chlorobenzotrichloride, is an organic compound with the molecular formula C₇H₄Cl₄. It is a chlorinated derivative of toluene and is characterized by the presence of a trichloromethyl group attached to the benzene ring. This compound is used in various chemical processes and has significant industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-(trichloromethyl)benzene can be synthesized through the chlorination of o-chlorotoluene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). The reaction is carried out under controlled conditions to ensure the selective formation of the trichloromethyl group.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is conducted in specialized reactors designed to handle the corrosive nature of chlorine gas and the exothermic nature of the reaction. The product is then purified through distillation and other separation techniques to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-(trichloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the trichloromethyl group can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols or ethers.
Reduction Reactions: The compound can be reduced to form 1-chloro-2-(dichloromethyl)benzene or 1-chloro-2-(methyl)benzene using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Major Products Formed:
- Substitution: Corresponding alcohols or ethers.
- Reduction: 1-Chloro-2-(dichloromethyl)benzene or 1-chloro-2-(methyl)benzene.
- Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
1-Chloro-2-(trichloromethyl)benzene has several applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is used in the study of chlorinated aromatic compounds and their effects on biological systems.
Medicine: It serves as a precursor in the synthesis of certain medicinal compounds.
Industry: It is employed in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 1-chloro-2-(trichloromethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The trichloromethyl group is highly reactive due to the presence of electron-withdrawing chlorine atoms, making the compound susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
- 1-Chloro-2-(dichloromethyl)benzene
- 1-Chloro-2-(methyl)benzene
- 2-Chlorobenzotrichloride
- 2-Chlorotoluene
Comparison: 1-Chloro-2-(trichloromethyl)benzene is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity compared to its analogs. The compound’s high reactivity makes it valuable in various chemical syntheses, whereas its analogs may have different reactivity profiles and applications.
Properties
IUPAC Name |
1-chloro-2-(trichloromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl4/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHPYLFZSCSNST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(Cl)(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871863 | |
Record name | Benzene, 1-chloro-2-(trichloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2136-89-2, 31259-91-3 | |
Record name | o-Chlorobenzotrichloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2136-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-chloro-2-(trichloromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002136892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Toluene, alpha,alpha,alpha,ar-tetrachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031259913 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloro-2-(trichloromethyl)benzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59736 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-chloro-2-(trichloromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1-chloro-2-(trichloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,α,α,2-tetrachlorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.707 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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